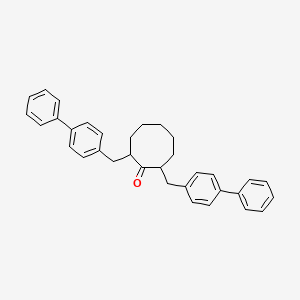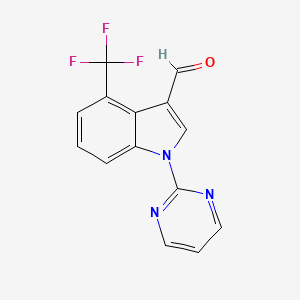
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced at the second position of the pyridine ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at the fifth position using methylating agents like methyl iodide or dimethyl sulfate.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can replace the benzyloxy, bromine, or nitro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(Benzyloxy)-2-bromo-5-methyl-4-aminopyridine, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, the nitro group may participate in redox reactions, while the benzyloxy group can enhance lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-bromo-5-methylpyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(Benzyloxy)-2-bromo-4-nitropyridine: Lacks the methyl group, affecting its steric and electronic properties.
3-(Benzyloxy)-5-methyl-4-nitropyridine: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H11BrN2O3 |
|---|---|
Poids moléculaire |
323.14 g/mol |
Nom IUPAC |
2-bromo-5-methyl-4-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H11BrN2O3/c1-9-7-15-13(14)12(11(9)16(17)18)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
NFTIDWIQHGYGIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1[N+](=O)[O-])OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)




![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)







